molecular formula C4H11NO3 B1681592 (5R)-Dinoprost tromethamine CAS No. 77-86-1

(5R)-Dinoprost tromethamine

Cat. No.: B1681592
CAS No.: 77-86-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
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Description

Significance in Biochemical and Molecular Biological Sciences

The utility of 2-Amino-2-(hydroxymethyl)propane-1,3-diol spans a wide spectrum of laboratory techniques, from the separation of macromolecules to the intricate study of enzymatic reactions. Its versatility and reliability have cemented its status as a cornerstone of modern biological research.

A primary application of Tris is in the formulation of buffers for electrophoresis , a technique used to separate nucleic acids and proteins based on their size and charge. Tris-based buffers, such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), provide a stable pH environment during electrophoresis, ensuring reproducible and accurate separation of DNA and RNA fragments. nippongenetics.eunih.govnagoya-cu.ac.jpgeneticeducation.co.inlaboratorynotes.com While both are effective, their properties lend them to slightly different applications. TAE buffer offers faster migration of DNA, making it suitable for routine analysis, whereas TBE buffer provides sharper resolution, particularly for smaller DNA fragments. nippongenetics.eunagoya-cu.ac.jpgeneticeducation.co.in

Table 1: Comparison of Tris-based Buffers in DNA Agarose Gel Electrophoresis

FeatureTAE (Tris-acetate-EDTA)TBE (Tris-borate-EDTA)
Buffering Capacity LowerHigher
DNA Migration Rate FasterSlower
Resolution of Large DNA (>2kb) HigherLower
Resolution of Small DNA (<2kb) LowerHigher
Common Applications Routine DNA analysis, recovery of DNA from gelsHigh-resolution separation of small DNA fragments, analysis of PCR products

In the realm of protein analysis , Tris buffers are integral to Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This technique separates proteins based on their molecular weight, and Tris-HCl is a key component of the stacking and resolving gels, as well as the running buffer, where it maintains the distinct pH environments necessary for proper protein separation. hbdsbio.com

The compound's utility extends to chromatography , a technique for separating mixtures of molecules. In ion-exchange chromatography, the concentration of the Tris buffer can be adjusted to facilitate the binding and elution of specific proteins from the column matrix. hbdsbio.comresearchgate.netreachdevices.com The ionic strength of the buffer is a critical parameter, with lower concentrations often being optimal for initial protein binding. researchgate.net

Furthermore, 2-Amino-2-(hydroxymethyl)propane-1,3-diol is a common component in buffers used for enzyme kinetics studies. However, it is important to note that Tris can sometimes interact with the enzyme or substrate, potentially affecting the kinetic parameters. A study on alkaline phosphatase demonstrated that while the enzyme exhibited the highest maximum velocity (Vmax) in a Tris buffer compared to Glycine (B1666218) or Tricine (B1662993) buffers, it also showed the highest Michaelis constant (Km), indicating a lower binding affinity for the substrate in the presence of Tris. scispace.comsemanticscholar.org

Table 2: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 8.6

Buffer (50 mM)Vmax (µmol/min)Km (mM)
Tris0.1350.85
Tricine0.1150.75
Glycine0.0950.65

Data synthesized from a study by Hethey et al. The study investigated the effects of different buffers on alkaline phosphatase activity. scispace.com

The precise pH control afforded by Tris buffers is also crucial for protein crystallization , a technique used to determine the three-dimensional structure of proteins. The formation of well-ordered crystals is highly dependent on the solution's pH, and Tris is often a key component in the screening and optimization of crystallization conditions. nih.govhamptonresearch.comwhiterose.ac.ukunits.itteresebergfors.com For example, hen egg-white lysozyme (B549824), a model protein for crystallization studies, has been successfully crystallized under various conditions employing Tris-HCl buffer. whiterose.ac.uk

Table 3: Example of a Crystallization Condition for Lysozyme Using Tris Buffer

ComponentConcentration
Lysozyme20 mg/mL
Tris-HCl, pH 8.050 mM
Polyethylene glycol (PEG) 400012% (w/v)
Sodium Chloride0.2 M

This table represents a typical starting condition for the crystallization of lysozyme.

The pH of Tris buffers is notably sensitive to temperature changes, a factor that researchers must consider when designing experiments. cosmobio.co.jpmedium.comhbdsbio.comneb.comresearchgate.netnih.gov The pKa of Tris decreases by approximately 0.03 units for every one-degree Celsius increase in temperature. cosmobio.co.jphbdsbio.com

Table 4: Temperature Dependence of the pH of a 50 mM Tris-HCl Buffer

Temperature (°C)pH
47.92
257.30
377.02

Data adapted from Scripps Laboratories, illustrating the significant impact of temperature on the pH of Tris buffers. scrippslabs.com

Historical Context of Tris(hydroxymethyl)aminomethane Utilization in Research

Prior to the mid-1960s, biochemical research was often hampered by a limited selection of suitable biological buffers. nagoya-cu.ac.jpgeneticeducation.co.in Many of the available buffering agents were either toxic to biological systems, reactive with experimental components, or inefficient at maintaining a stable pH in the physiologically relevant range. nagoya-cu.ac.jp The landscape of biochemical research was profoundly changed in 1966 with the publication of a seminal paper by Dr. Norman E. Good and his colleagues. nippongenetics.euscispace.com

Good and his team systematically evaluated a series of compounds for their suitability as biological buffers, establishing a set of criteria that included having a pKa between 6 and 8, high water solubility, low cell membrane permeability, and minimal interaction with biological processes. geneticeducation.co.in This work introduced a new generation of zwitterionic buffers, now famously known as "Good's buffers," which provided researchers with a toolkit of reliable and inert options for their experiments. nagoya-cu.ac.jpgeneticeducation.co.in

While 2-Amino-2-(hydroxymethyl)propane-1,3-diol was not a new compound at the time, its inclusion and popularization within this new paradigm of biological buffers solidified its importance. Its favorable properties, aligning with many of Good's criteria, led to its widespread adoption in laboratories around the world. The work of Good and his colleagues provided a crucial framework for understanding the importance of buffer selection and propelled Tris to the forefront of biochemical and molecular biological research, where it remains a vital component of countless experimental protocols. nagoya-cu.ac.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
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InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)N)O
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Molecular Formula

C4H11NO3
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DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
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Molecular Weight

121.14 g/mol
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Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
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Boiling Point

219-220 °C at 10 mm Hg
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Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
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Vapor Pressure

0.000022 [mmHg]
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Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
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Melting Point

171-172 °C
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Mechanistic Investigations of Buffering Efficacy and Ionic Interactions

Principles of pH Regulation by 2-Amino-2-(hydroxymethyl)propane-1,3-diol

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris or tromethamine, is a primary amine that is widely utilized in biochemical and molecular biology research as a buffering agent. amerigoscientific.comsolubilityofthings.com Its ability to maintain a stable pH is crucial for a variety of biological processes and enzyme-catalyzed reactions. amerigoscientific.comsolubilityofthings.com The buffering action of Tris is centered around its primary amine group, which can accept a proton to form its conjugate acid, TrisH+. amerigoscientific.com This equilibrium allows the buffer to resist significant changes in pH upon the addition of an acid or a base.

The preparation of a Tris buffer solution typically involves dissolving the Tris base in water and then adjusting the pH to the desired level with a strong acid, most commonly hydrochloric acid (HCl). amerigoscientific.com The resulting solution contains a mixture of the Tris base and its conjugate acid, which work in tandem to buffer the solution.

Effective Buffering Range and Dissociation Constants

The effectiveness of a buffer is determined by its pKa, the negative logarithm of the acid dissociation constant (Ka). The pKa represents the pH at which the concentrations of the acidic and basic forms of the buffer are equal. For Tris, the pKa of its conjugate acid is approximately 8.1 at 25°C. amerigoscientific.comhopaxfc.comsigmaaldrich.com This makes Tris an effective buffer in the pH range of 7.0 to 9.0. amerigoscientific.comsigmaaldrich.comumn.edu This range is particularly relevant for many biological systems, as it encompasses the physiological pH of most living organisms. wikipedia.org

The relationship between pH, pKa, and the ratio of the basic to acidic forms of the buffer is described by the Henderson-Hasselbalch equation. umn.edu The buffering capacity is optimal at the pKa and generally considered effective within a range of pKa ± 1 pH unit. hopaxfc.comwikipedia.org

Dissociation Constants and Buffering Range of Tris

ParameterValueReference
pKa (at 25°C)~8.1 amerigoscientific.comhopaxfc.comsigmaaldrich.com
Effective Buffering pH Range7.0 - 9.1 amerigoscientific.comhopaxfc.comwikipedia.orgchegg.com

Temperature Dependence of Tris Buffer pH

A significant characteristic of Tris buffers is the temperature sensitivity of their pH. The pKa of Tris is highly dependent on temperature, which can lead to notable shifts in the pH of the buffer solution as the temperature changes. hopaxfc.comumn.edu Generally, as the temperature increases, the pH of a Tris buffer solution will decrease, and as the temperature decreases, the pH will increase. chemicalbook.comsigmaaldrich.com

This temperature-induced pH change is a critical consideration in experiments where temperature fluctuations are expected. chemicalbook.com The temperature coefficient of the pKa for Tris describes the magnitude of this pH change per degree Celsius. For Tris, the pH temperature coefficient is typically between -0.025 and -0.031 pH units per degree Celsius increase in temperature. sigmaaldrich.com For instance, a Tris buffer prepared to a pH of 8.0 at 25°C will have a different pH if used at 4°C or 37°C. This necessitates careful calibration of the buffer at the intended experimental temperature to ensure accuracy and reproducibility. chemicalbook.com

Temperature Dependence of Tris Buffer pH (0.05 M)

Temperature (°C)pHReference
48.80 neb.com
208.21 neb.com
258.06 neb.com
377.77 neb.com

Complexation with Metal Ions and its Biochemical Implications

Tris is known to interact with and form complexes with various metal ions, a property that can have significant implications in biochemical and biological systems. acs.orgnih.gov The primary amine and the three hydroxyl groups of the Tris molecule can act as ligands, chelating metal ions in solution. acs.org This interaction can affect the availability of metal ions and influence the activity of metal-dependent enzymes.

Chelation Effects on Metalloenzyme Activity

Metalloenzymes are proteins that require metal ions as cofactors for their catalytic activity. The chelating properties of Tris can interfere with the function of these enzymes by binding to the essential metal ions. acs.orgnih.gov This can lead to a reduction or complete inhibition of enzyme activity. The extent of this interference depends on the specific enzyme, the metal ion involved, and the concentration of the Tris buffer. acs.org

For example, studies have shown that the activity of certain metalloenzymes can vary significantly when assayed in Tris buffer compared to other buffers with lower chelating potential, such as HEPES. acs.orgnih.gov This highlights the importance of selecting an appropriate buffer system for assays involving metalloenzymes to avoid misleading results. nih.gov In some cases, the interaction between Tris and the metal cofactor can alter the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). acs.org

Influence on Cation Availability in Biological Media (e.g., Ca²⁺ in Simulated Body Fluids)

In biological media, such as simulated body fluids (SBF), the availability of cations like calcium (Ca²⁺) is crucial for processes like bone mineralization and cell signaling. The use of Tris as a buffer in these media can influence the concentration of free Ca²⁺ ions through complexation. researchgate.net The formation of Ca(Tris)²⁺ complexes reduces the amount of available free calcium in the solution. researchgate.net

This reduction in free Ca²⁺ can, in turn, affect the stoichiometry of precipitated calcium phosphates, such as hydroxyapatite (B223615), a key component of bone. researchgate.net Research has indicated that Tris-buffered SBF can alter the assessment of the bioactivity of materials by influencing the dissolution and precipitation of calcium phosphate (B84403) phases on their surfaces. nih.govbohrium.com Specifically, Tris has been shown to dissolve the crystalline phase of some glass-ceramics and promote the formation of crystalline hydroxyapatite. nih.gov

Interactions with Specific Metal Centers (e.g., Ag⁺, Cu²⁺, Mn²⁺)

Tris exhibits varying affinities for different metal ions. It has been reported to interact with a range of metal centers, including silver (Ag⁺), copper (Cu²⁺), and manganese (Mn²⁺). acs.orgnih.gov The stability of these complexes can influence the outcome of biochemical reactions.

Copper (Cu²⁺): Tris has a strong interaction with cupric ions. nih.gov This chelation can significantly impact the activity of copper-dependent enzymes.

Manganese (Mn²⁺): The interaction of Tris with manganese ions is considered to be weaker compared to its interaction with copper. nih.gov However, this interaction can still be significant enough to affect the activity of Mn²⁺-dependent enzymes. For instance, in one study, a Mn²⁺-dependent dioxygenase showed different metal ion dissociation constants and kinetic parameters when assayed in Tris-HCl buffer compared to HEPES buffer. nih.gov

Silver (Ag⁺): The use of silver-containing single-junction pH electrodes (e.g., silver chloride electrodes) is not recommended with Tris buffers. This is because an Ag-Tris precipitate can form, which clogs the electrode junction and leads to inaccurate pH readings. wikipedia.org

The specific interactions of Tris with these and other metal ions underscore the necessity for careful consideration when choosing a buffer for experiments where metal ion concentration and availability are critical factors.

Interactions with Biomolecules and Their Biological Consequences

Protein-Tris(hydroxymethyl)aminomethane Interactions

Tris is widely utilized as a biological buffer due to its pKa of approximately 8.1 at 25°C, which is suitable for maintaining a stable pH in the physiological range for many biological experiments. hbdsbio.comchemimpex.com Beyond its primary role as a buffering agent, Tris directly interacts with proteins, influencing their structural integrity and functional activity. researchgate.netmolbiolcell.org These interactions are not merely passive environmental effects but are specific molecular engagements that can preserve, alter, or modulate protein behavior.

Protein Stability and Preservation Mechanisms

The stability of proteins in solution is paramount for research and therapeutic applications. Tris has been shown to enhance the stability of various proteins, acting as more than just a pH stabilizer. researchgate.netvacutaineradditives.com It is known to interact with the peptide backbone, contributing to the structural preservation of proteins in solution, an effect that can be strengthened with increasing buffer concentrations. researchgate.net This stabilizing property is crucial for maintaining the functionality of biological molecules during experiments. chemimpex.com

Molecular docking models have elucidated the mechanism behind this stabilization, showing that Tris molecules form hydrogen bonds with specific amino acid residues in the hGH structure. nih.gov These interactions, involving residues such as tyrosine, proline, glutamic acid, aspartic acid, leucine, and phenylalanine, are considered a primary reason for the increased stability of hGH in Tris-containing solutions. nih.govresearchgate.net

Buffer (0.05 M, pH=7.4)TemperatureObservationReference
Tris Buffer37 ± 1°CChemical degradation was suppressed for 24 hours. Physical degradation became the main factor after 3.5 hours. nih.govresearchgate.net
Phosphate (B84403) Buffer37 ± 1°CRemained stable for 1 hour, after which chemical degradation initiated, followed by increased physical degradation after 2 hours. nih.govresearchgate.net
Tris Buffer5 ± 2°ChGH stability remained unchanged for four days. nih.gov

The stabilizing effect of Tris extends to a variety of enzymes and other biomacromolecules. hbdsbio.comresearchgate.net As a buffer, it helps maintain the native conformation and function of proteins during purification and in stability studies. hbdsbio.com For example, spectroscopic studies on lysozyme (B549824) have shown that Tris, along with other related buffers, can protect the enzyme against thermal denaturation, particularly at high buffer concentrations (1.0 M), while leaving the native protein structure intact at various concentrations. nih.gov The ability of Tris to interact with and stabilize proteins makes it a preferred choice for many biochemical applications where maintaining protein integrity is critical. chemimpex.combiolscigroup.us

Conformational Dynamics and Structural Alterations

While often used to preserve protein structure, Tris can also induce specific conformational changes. The interaction of buffer molecules with a protein's surface can affect its dynamics and structure. amazonaws.comnih.gov These structural alterations are not necessarily detrimental and can provide insights into protein flexibility and function.

Detailed crystallographic studies have provided direct evidence of Tris-induced conformational changes in specific enzymes.

Porcine Pancreatic Elastase (PPE): When PPE was crystallized in the presence of 50 mM Tris-HCl, its structure, determined at 1.5 Å resolution, revealed a unique conformation in four loop regions. iucr.org A Tris molecule was observed to be bound to the S4 and S5 subsites of the enzyme. This binding played a significant role in the structural changes in one region, which subsequently induced conformational shifts in the other three affected regions. iucr.org

Serine Palmitoyltransferase (SPT): The crystal structure of Sphingobacterium multivorum serine palmitoyltransferase (SPT) complexed with Tris was determined at 1.65 Å resolution. nih.govresearchgate.net The high-resolution electron density map clearly showed the formation of a Schiff-base linkage between the enzyme's pyridoxal-5'-phosphate (PLP) cofactor and the Tris molecule. nih.gov This structure mimics the external aldimine intermediate formed during the enzyme's catalytic cycle, suggesting a notable flexibility within the active site cavity of SPT. nih.gov

Modulation of Enzyme Activity and Kinetics

The choice of buffer is a critical parameter in enzyme kinetic assays, as buffer components can directly interact with the enzyme and modulate its activity. numberanalytics.comresearchgate.net Tris has been shown to influence the catalytic parameters of various enzymes, sometimes acting as an inhibitor or, in other cases, affecting substrate affinity and turnover rates.

The effect of Tris on enzyme kinetics can be highly specific. For instance, it has been identified as a linear mixed inhibitor of the GH1 β-glucosidase from Spodoptera frugiperda. researchgate.net In studies with alkaline phosphatase, Tris buffer led to the highest Vmax and Km values when compared to glycine (B1666218) and tricine (B1662993) buffers. This suggests that Tris can directly participate in or influence the enzymatic reaction.

Conversely, for some enzymes like trypsin, kinetic parameters showed minimal differences between Tris-HCl, HEPES, and phosphate buffers, indicating that the buffer identity had little impact on its activity. acs.org However, for metalloenzymes, the choice of buffer can be more critical. The Mn²⁺-dependent dioxygenase BLC23O exhibited its highest turnover rate (kcat) in Tris-HCl, despite also having the lowest substrate affinity (highest Km) in this buffer compared to HEPES and phosphate buffers. acs.org The activity of polyester (B1180765) hydrolases TfCut2 and LCC was also found to be dependent on Tris concentration, with activity decreasing by 80-90% in 1 M Tris buffer compared to 0.1 M. nih.gov These findings underscore the importance of considering the specific enzyme and reaction conditions when selecting Tris as a buffer for kinetic studies.

EnzymeEffect of Tris BufferKinetic Parameters AffectedReference
GH1 β-glucosidaseActs as a linear mixed inhibitor.Ki and α researchgate.net
Alkaline PhosphataseHighest activity compared to Glycine and Tricine buffers.Vmax and Km
BLC23O (Metalloenzyme)Highest turnover rate but lowest substrate affinity compared to HEPES and Phosphate buffers.kcat and Km acs.org
TrypsinNegligible difference in activity compared to HEPES and Phosphate buffers.kcat and Km acs.org
Polyester Hydrolases (TfCut2, LCC)Activity decreased at higher Tris concentrations.Hydrolysis Rate nih.gov

Specific Binding Interactions and Affinity Studies

A specific, though weak, binding interaction occurs between Tris and the enzyme lysozyme. researchgate.netnih.gov This interaction was first demonstrated using quartz crystal microbalance (QCM) and surface plasmon resonance (SPR) systems. nih.gov Further investigation through high-performance affinity chromatography (HPAC) confirmed the specific binding of lysozyme to immobilized Tris. researchgate.netnih.gov

The apparent dissociation constant (K(D)) for this interaction was determined to be 6.7 x 10⁻⁵ M, which classifies it as a weak affinity interaction. researchgate.netnih.gov Molecular docking studies have been employed to understand the binding mode. nih.gov These models suggest that the three hydroxyl groups of the Tris molecule form intermolecular hydrogen bonds with amino acid residues Asp52, Glu35, and Ala107 within the lysozyme molecule. nih.gov The estimated binding free energy from these models was -6.34 kcal mol⁻¹, corresponding to a K(D) of 2.3 x 10⁻⁵ M, which shows good correlation with the experimental data. nih.gov This specific interaction underscores the importance of careful buffer selection in quantitative biochemical studies, especially when investigating weak ligand binders for lysozyme. researchgate.netnih.gov

Table 3: Binding Parameters for Lysozyme-Tris Interaction

ParameterMethodValue
Dissociation Constant (K(D)) High-Performance Affinity Chromatography (HPAC)6.7 x 10⁻⁵ M
Binding Free Energy Molecular Docking-6.34 kcal mol⁻¹
Calculated Dissociation Constant (K(D)) Molecular Docking2.3 x 10⁻⁵ M

Data from affinity and molecular docking studies. nih.gov

Reactivity with Protein Adducts and Immunodetection Challenges

The use of Tris as a buffer in protein electrophoresis techniques like SDS-PAGE can present significant challenges for the immunodetection of proteins modified by acrolein. nih.govacs.org Acrolein is a toxic aldehyde that readily reacts with proteins to form adducts at cysteine, histidine, and lysine (B10760008) residues. nih.govresearchgate.net

Efforts to develop Western blotting methods for detecting these adducted proteins have been hindered by adduct instability during the process. nih.govacs.org This instability is pH- and concentration-dependent and is caused by the nucleophilic nature of Tris buffer. nih.govresearchgate.net The effect is most pronounced at a pH of 8.0 and higher. acs.orgresearchgate.net It is hypothesized that the primary amine of the Tris molecule reacts with carbonyl-retaining Michael adducts formed during the initial stages of acrolein modification of lysine, forming imines. nih.govacs.org This reaction interferes with the adduct structure and prevents its detection by specific antibodies. nih.gov In contrast, adducts formed after extended exposure to acrolein (≥60 minutes) become stable heterocyclic structures that are no longer susceptible to reaction with Tris. acs.orgresearchgate.net The use of a tertiary amine buffer like triethanolamine, which cannot form imines, was shown to have no effect on the acrolein-adducted protein, supporting the proposed interference mechanism. nih.govacs.org These findings explain the difficulties and irreproducible outcomes often encountered when attempting to detect acrolein-protein adducts using standard Western blotting procedures that employ Tris-based buffers. nih.govresearchgate.net

Nucleic Acid-Tris(hydroxymethyl)aminomethane Interactions

Tris buffer is widely used in molecular biology for operations involving DNA and RNA because it helps protect these molecules from pH fluctuations. hbdsbio.com However, Tris is not merely a passive component and can engage in specific interactions with nucleic acids.

X-ray diffraction studies of the Tris salt of adenosine (B11128) 5'-diphosphate (ADP) revealed that Tris molecules associate with the polar diphosphate (B83284) chain through electrostatic interactions and hydrogen bonds. nih.gov This interaction forces the pyrophosphate chain of ADP into a less favorable, nearly eclipsed geometry, in contrast to the staggered conformation typically observed in other pyrophosphate structures. nih.gov Such interactions may play a significant role in Tris-buffered aqueous solutions of nucleotides. nih.gov

Studies using surface plasmon resonance have shown that the interaction of Tris with immobilized DNA molecules can bias the determination of their surface concentrations and, consequently, affect the measurement of hybridization efficiencies. researchgate.net The interaction between Tris and the surface is a complex process; Tris base binds to protonated carboxylic groups, and when these groups are deprotonated, Tris acid is attracted, forming a diffuse layer. researchgate.net

In the context of RNA, the choice of buffer is also critical. While Tris-borate buffer is commonly used for native polyacrylamide gel electrophoresis of RNA, it has been shown to be a weak counterion for RNA folding compared to other systems like Hepes/KCl. nih.gov This may be due to unfavorable interactions between the bulky Tris-borate ion and the RNA backbone or the partial coordination of RNA functional groups by borate, which can compete with the formation of native RNA structures. nih.gov

Stabilization and Solubilization of DNA and RNA

2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, is a fundamental buffering agent in molecular biology, playing a critical role in the stabilization and solubilization of nucleic acids such as DNA and RNA. nih.govstackexchange.com Its efficacy lies in its ability to maintain a stable pH within a range of 7.0 to 9.0, which is crucial for the integrity of these pH-sensitive macromolecules. nih.govnih.govresearchgate.net

During nucleic acid extraction procedures, the lysis of cells releases a mixture of cellular components that can significantly alter the pH of the solution. nih.govresearchgate.net Tris buffer counteracts these potential pH shifts, thereby protecting the DNA and RNA from degradation. nih.govresearchgate.net This compound is a key component of various lysis and storage buffers, including TE buffer (Tris-EDTA), which is widely used to solubilize and protect nucleic acids from enzymatic degradation. asm.org The ethylenediaminetetraacetic acid (EDTA) in TE buffer chelates divalent cations like Mg2+, which are cofactors for nucleases, while Tris provides a stable pH environment. asm.org Specifically, a pH of 8.0 is commonly used for DNA, while a slightly more acidic pH of 7.5 is often used for RNA to minimize nuclease activity. asm.org

Furthermore, after precipitation of DNA or RNA with alcohols like ethanol (B145695) or isopropanol, the nucleic acids are rendered insoluble. nih.gov To be utilized in subsequent molecular biology applications, they must be resuspended in a suitable buffer, and Tris-based buffers are the standard choice for this purpose, effectively resolubilizing the nucleic acids. nih.gov Research has also suggested that Tris ions can directly interact with the DNA helix, an interaction that differs from that of other buffering ions and can influence the electrophoretic mobility of DNA. nih.gov

Table 1: Role of 2-Amino-2-(hydroxymethyl)propane-1,3-diol in Nucleic Acid Handling

Function Mechanism of Action Common Applications
pH Stabilization Acts as a buffer to maintain a constant pH, protecting DNA and RNA from acid or base-catalyzed degradation. DNA/RNA extraction, cell lysis, enzymatic reactions.
Solubilization Facilitates the resuspension of precipitated nucleic acids into an aqueous solution. Resuspending DNA/RNA pellets after alcohol precipitation.

Impact on Nucleic Acid Degradation and Cellular Permeability

While 2-Amino-2-(hydroxymethyl)propane-1,3-diol is vital for stabilizing nucleic acids in vitro, it can also exert significant effects on the integrity of cellular structures and the stability of intracellular nucleic acids, particularly in microorganisms like Escherichia coli.

Research has demonstrated that exposure of E. coli to Tris buffer can lead to alterations in the permeability of the outer membrane. nih.govresearchgate.net This effect is dependent on both the concentration of the Tris buffer and the duration of exposure. nih.govresearchgate.net The increased permeability can, in turn, lead to the leakage of intracellular components, including the acid-soluble nucleotide pool. nih.govnih.gov

A study investigating the effects of Tris and EDTA-Tris solutions on E. coli revealed that brief treatment with 0.12 M Tris alone was sufficient to cause the release of the acid-soluble nucleotide pool at both 3°C and 23°C. nih.govnih.gov Furthermore, prolonged exposure to Tris buffer at 23°C and 37°C resulted in a progressive increase in the release of 260-nm-absorbing material, indicative of nucleic acid and nucleotide leakage. nih.govnih.gov

Crucially, this research also identified that Tris treatment can lead to the degradation of ribosomal RNA (rRNA). nih.govnih.gov Specifically, after a 10-minute exposure to an EDTA-Tris solution at 23°C, degradation of the 23S rRNA was observed. nih.govnih.gov This breakdown of rRNA, coupled with the degradation of nucleotides to nucleosides and bases, highlights that Tris is not physiologically inert and can actively participate in processes that affect the integrity of intracellular nucleic acids. nih.govnih.govnih.gov These findings underscore that while the cells may remain viable, they can suffer significant molecular alterations, including the loss of their nucleotide pool and damage to their ribosomal RNA. nih.gov

Table 2: Effects of 2-Amino-2-(hydroxymethyl)propane-1,3-diol on Escherichia coli

Parameter Observed Effect Conditions
Outer Membrane Permeability Increased Dependent on Tris concentration and exposure time.
Acid-Soluble Nucleotide Pool Release from the cell Brief treatment with 0.12 M Tris at 3°C or 23°C.
Ribosomal RNA (23S) Degradation 10-minute exposure to EDTA-Tris at 23°C.

Cellular and Tissue Level Research Applications of Tris Hydroxymethyl Aminomethane

Role in Cell Culture Systems

Tris is a fundamental component in many cell culture media, where it plays a critical role in ensuring optimal conditions for cell growth and function. hbdsbio.com Its buffering capacity is particularly important in maintaining the delicate pH balance required for cellular viability and experimental reproducibility. amerigoscientific.comyektatajhiz.com

Maintenance of Extracellular pH Stability

The control of pH is paramount in cell culture, as even minor fluctuations can significantly impact cellular processes. researchgate.net Tris, with a pKa of approximately 8.1 at 25°C, is an effective buffer in the physiological pH range of 7.0 to 9.0. amerigoscientific.com It acts as a proton acceptor or donor, thereby resisting changes in pH that can arise from cellular metabolism. amerigoscientific.com In various cell culture systems, including those for yeast and other microorganisms, Tris buffer is added to the media to stabilize the pH and support robust cell growth. researchgate.net The ability of Tris to maintain a constant pH environment is essential for the stability and activity of secreted proteins and other cellular products. researchgate.net

It is important to note that the buffering capacity of Tris is dependent on temperature, with a change of approximately -0.03 pH units for every degree Celsius increase in temperature. medicago.se

Influence on Cell Growth and Metabolic Activities (e.g., Microalgae)

The addition of Tris to cell culture media can have a direct impact on the growth and metabolic activities of cells, as demonstrated in studies with microalgae. In some cases, Tris has been shown to have a positive effect on the growth rate of microalgae by maintaining a stable pH of around 8. researchgate.net For instance, in the culture of Nannochloropsis, the use of a 40 mM Tris-HCl buffer resulted in a noticeable increase in growth rate compared to a culture with distilled water. researchgate.net

However, the influence of Tris is not always straightforward. In non-axenic (not free from other organisms) microalgal cultures, Tris can also support the growth of bacteria, which can compete with the microalgae for nutrients. semanticscholar.org One study on Chlorella sp. found that the addition of Tris to the photobioreactor significantly reduced the final algae biomass. nih.gov After 92 hours of cultivation at an N:P ratio of 15:1, the algae concentration was 3568 mg L⁻¹ without Tris, compared to 1250 mg L⁻¹ with Tris, indicating that bacterial competition can outweigh the benefits of pH stabilization in some contexts. nih.gov This highlights the need for careful consideration when using Tris in complex culture systems. semanticscholar.org

Effect of Tris on Microalgae Biomass
MicroorganismConditionObservationReference
NannochloropsisWith 40 mM Tris-HCl buffer (pH 8)Positive effect on growth rate. researchgate.net
Chlorella sp.With Tris at N:P ratio of 15:1Algae concentration of 1250 mg L⁻¹ after 92 hours. nih.gov
Chlorella sp.Without Tris at N:P ratio of 15:1Algae concentration of 3568 mg L⁻¹ after 92 hours. nih.gov
Phaeodactylum tricornutumWith Tris in non-axenic cultureSustained active bacterial growth, leading to a collapse of the microalgal culture. semanticscholar.org

Membrane Transport and Cellular Efflux Studies

Tris can influence the movement of ions and other molecules across cell membranes, making it a relevant compound in the study of membrane transport and cellular efflux.

Effects on Human Erythrocyte Volume and Ion Transport (Na⁺, K⁺)

Research has shown that Tris-HCl can affect the volume and ion transport of human red blood cells. The rate of volume change in erythrocytes in the presence of Tris-HCl is pH-dependent, with hemolysis being delayed at a lower pH. nih.gov Furthermore, Tris-HCl has been observed to increase the loss of potassium (K⁺) from red blood cells at 37°C in isotonic sodium chloride solutions. nih.gov This effect is enhanced as the pH increases from 6.4 to 8.4, with a 160 mM Tris-HCl solution at pH 8.4 stimulating K⁺ loss approximately threefold. nih.gov The transfer of Tris into the red blood cells is dependent on both pH and the chloride shift. It is suggested that Tris may increase intracellular pH and reduce the Donnan potential at the membrane, leading to an increased K⁺ loss. nih.gov The stabilization of erythrocyte volume is critically dependent on the maintenance of transmembrane gradients for sodium (Na⁺) and potassium (K⁺), which is managed by the Na⁺/K⁺-ATPase pump. plos.org

Effect of Tris-HCl on Human Erythrocytes
ParameterConditionObservationReference
Cell Volume Change (t₁/₂)37°C, pH 7.425-30 min nih.gov
Cell Volume Change (t₁/₂)37°C, pH 8.410-20 min nih.gov
K⁺ Loss37°C, 160 mM Tris-HCl, pH 8.4Stimulated approximately 3-fold. nih.gov

Applications in Simulated Physiological Environments

Simulated body fluids (SBFs) are widely used to assess the bioactivity of materials for biomedical applications. Tris is often used as a buffering agent in these solutions to maintain a physiological pH. researchgate.netcuneyttas.com

Impact on Calcium Phosphate (B84403) Precipitation in Simulated Body Fluids

The presence of Tris in SBFs can significantly influence the precipitation of calcium phosphates, which is a key indicator of a material's bioactivity. nih.gov Theoretical studies have shown that Tris can interact with calcium ions (Ca²⁺) to form a Ca(Tris)²⁺ complex. researchgate.net This complexation reduces the amount of free calcium ions available in the solution, which can, in turn, affect the stoichiometry and nature of the precipitated calcium phosphate. researchgate.net At a pH of 7.40, Tris can reduce the calcium activity by 8%. researchgate.net

Experimental studies have confirmed that Tris buffer can alter the dissolution of bioactive materials and the formation of hydroxyapatite (B223615). researchgate.netnih.gov For instance, in a study using a glass-ceramic scaffold, SBF buffered with Tris dissolved both the crystalline and residual glass phases of the scaffold, leading to the formation of crystalline hydroxyapatite. nih.gov In contrast, in SBF without Tris, only the glassy phase dissolved, resulting in an amorphous calcium phosphate layer. nih.gov This indicates that Tris can double the dissolving rate of the scaffold and promote the formation of crystalline hydroxyapatite. nih.gov However, other research suggests that Tris can inhibit the nucleation of calcium phosphate by interacting with calcium and phosphate ions in the solution and the aggregates they form. goldschmidtabstracts.info

Influence of Tris on Calcium Phosphate Precipitation in SBF
PhenomenonObservationReference
Calcium Ion ActivityReduced by 8% at pH 7.40 due to Ca(Tris)²⁺ complex formation. researchgate.net
Bioactive Glass-Ceramic Scaffold DissolutionDissolving rate was doubled in the presence of Tris. nih.gov
Hydroxyapatite FormationTris supported the formation of crystalline hydroxyapatite on a glass-ceramic scaffold. nih.gov
Calcium Phosphate NucleationInhibited by Tris through interaction with calcium and phosphate ions. goldschmidtabstracts.info

Synthetic Methodologies and Chemical Derivatization of 2 Amino 2 Hydroxymethyl Propane 1,3 Diol

Advanced Synthetic Approaches

Modern synthetic chemistry aims to develop methods that are not only efficient but also environmentally benign. Research into the synthesis of Tris and its derivatives has increasingly focused on green chemistry principles and streamlined reaction processes like one-pot syntheses.

The application of green chemistry principles to the synthesis of Tris derivatives seeks to reduce waste, use less hazardous materials, and improve energy efficiency. A notable example is the eco-friendly, inexpensive, and efficient synthesis of bis(indolyl)methanes (BIMs), which are structurally related to Tris-based compounds. One such method involves an electrophilic substitution reaction of indole (B1671886) with various aldehydes and ketones using taurine (B1682933) as a green catalyst and water as the solvent under sonication conditions. nih.gov This approach demonstrates high activity and tolerance for a wide range of functional groups, producing the desired products in excellent yields (59–90%). nih.gov The use of water as the sole solvent and a biodegradable catalyst like taurine significantly enhances the environmental friendliness of the synthesis. nih.govresearchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. This methodology is particularly powerful for creating complex molecular scaffolds from simple starting materials. researchgate.net For instance, complex tripodal ligands based on tris(2-aminoethyl)amine (B1216632) (tren), an analogue of Tris, have been prepared in a single-pot reaction from seven individual components. researchgate.net Similarly, multicomponent Povarov reactions have been utilized to obtain triazatriphenylene derivatives in one step from a triamine precursor. researchgate.net These techniques exemplify the "pot, atom, and step economy" of one-pot reactions, allowing for the efficient construction of diverse and complex molecules from readily available starting materials. researchgate.netmdpi.com

Functionalization and Derivatization for Specific Research Purposes

The functional groups of Tris can be readily modified to create derivatives with tailored properties for various scientific applications, ranging from biological buffers to complex coordination chemistry.

Tris is widely used to prepare biological buffers due to its pKa of 8.1 at 25°C, which is suitable for many biochemical systems. hbdsbio.comsigmaaldrich.com A Tris-succinate buffer can be prepared by combining Tris with succinic acid. To achieve a specific molarity, a 2:1 molar ratio of Tris to succinate (B1194679) is typically used, reflecting that Tris has a single basic group to buffer the two acidic protons of succinic acid. researchgate.net The standard preparation involves making a stock solution of Tris and adjusting the pH to the desired value by adding a solution of succinic acid. researchgate.net The final concentration is then adjusted by adding water. researchgate.net

The hydroxyl and amino groups of Tris and its derivatives make them excellent ligands for coordinating with metal ions. The synthesis of Tris-metal complexes is a significant area of research in coordination and inorganic chemistry. These syntheses often involve reacting a Tris-based ligand with a metal salt in an appropriate solvent.

A variety of homoleptic tris-ligand complexes have been synthesized. For example, tris(biphenyl-2,2′-diyl)metal complexes of cobalt, rhodium, and iridium have been prepared, showing distorted octahedral geometry. acs.org Another study details the preparation of an isostructural family of f-element compounds (including actinides like Berkelium and Californium) using the redox-active dioxophenoxazine ligand, forming M(DOPOq)3 complexes. msu.edu Furthermore, the tetradentate, trianionic ligand tris(pyrrolyl-α-methyl)amine (H3tpa) can be synthesized in a single step and readily placed on titanium and zirconium centers via transamination or reaction with metal chlorides. acs.org

Metal Complex TypeMetal Ions UsedLigandKey Synthetic Feature
Tris(biphenyl-2,2′-diyl)metal complexesCo, Rh, Irbiphenyl-2,2′-diyl (bph)Complexation of metal precursors with 2,2′-dilithio-1,1′-biphenyl. acs.org
Tris(dioxophenoxazine) complexesCe, Nd, Sm, Gd, Am, Bk, Cfdioxophenoxazine (DOPO)Reaction of anhydrous metal chlorides with a deprotonated ligand precursor in pyridine. msu.edu
Tris(pyrrolyl-α-methyl)amine complexesTi, Zrtris(pyrrolyl-α-methyl)amine (tpa)Transamination reaction with Ti(NMe2)4 or reaction with ZrCl4. acs.org
Heterobimetallic [FeIII–(μ-OH)–MII] complexesFe(III) with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)[poat]3− (a tripodal phosphinic amido ligand)Stepwise assembly using a monomeric FeIII–OH synthon. nih.gov

Tris(indolyl)methanes (TIMs) and related bis(indolyl)methanes (BIMs) are compounds of interest due to their presence in natural products and their potential biological activities. nih.govresearchgate.net The primary synthetic route to these compounds is the acid-catalyzed condensation of indoles with aldehydes or ketones. nih.gov This reaction proceeds through a Friedel–Crafts electrophilic aromatic substitution mechanism, where the acid catalyst activates a carbonyl group towards attack by the electron-rich indole ring. nih.gov

Various catalysts have been employed to improve the efficiency and environmental credentials of this synthesis. Solid acid catalysts, such as zeolites and phosphate-impregnated titania, have been shown to be effective and reusable. researchgate.netresearchgate.net For instance, using a sulfonic acid-functionalized mesoporous molecular sieve gave outstanding performance in the synthesis of various TIMs. researchgate.net Green chemistry approaches have utilized catalysts like taurine in water to afford BIMs in excellent yields. nih.gov The choice of catalyst and reaction conditions can be tuned based on the substituents present on the indole and aldehyde reactants. researchgate.netnih.gov

Advanced Analytical Techniques for 2 Amino 2 Hydroxymethyl Propane 1,3 Diol and Its Derivatives

Chromatographic Quantification and Separation Methods

Chromatographic techniques are fundamental in the analytical workflow for 2-Amino-2-(hydroxymethyl)propane-1,3-diol, providing robust methods for its separation and quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a highly selective and sensitive method for the quantification of 2-Amino-2-(hydroxymethyl)propane-1,3-diol, particularly in complex pharmaceutical formulations. nih.govnih.gov Due to its hydrophilic nature and lack of a significant chromophore, direct analysis by reverse-phase liquid chromatography with UV detection is challenging. nih.govnih.gov

To overcome this, a derivatization step is often employed. A validated method involves derivatizing Tris with isobutyl chloroformate (IBCF) to form a carbamate (B1207046) derivative. nih.gov This derivative can then be analyzed using reverse-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (RP-LC–ESI-MS/MS). nih.gov The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity, making it ideal for trace analysis. nih.govnih.gov

A comprehensive validation of such a method has demonstrated excellent specificity, linearity, precision, accuracy, and robustness for quantifying Tris in the concentration range of 1.2–4.8 mg/mL. nih.govnih.gov Key validation parameters from a study on Tris quantification in a COVID-19 vaccine formulation are summarized below. nih.govnih.gov

Validation Parameter Result
Linearity (R²)>0.999
Recovery>92%
Repeatability (%CV)<12%
Intermediate Precision (%CV)<6%

This LC-MS/MS approach provides a valuable tool for pharmaceutical quality control, enabling the precise quantification of Tris as an excipient in vaccines and other medicinal products. nih.gov

Ion Chromatography (IC) for Purity Assessment

Ion Chromatography (IC) is an effective and robust technique for assessing the purity of 2-Amino-2-(hydroxymethyl)propane-1,3-diol by determining its concentration and quantifying any cationic impurities. metrohm.commetrohm.com Given its use in the pharmaceutical industry, controlling the purity of Tris is essential. metrohm.commetrohm.com

A reliable IC method utilizes a cation-exchange column, such as the Metrosep C Supp 2 - 250/4.0, with an isocratic eluent of methanesulfonic acid (MSA) and direct conductivity detection. metrohm.commetrohm.com This setup allows for the determination of Tris and potential inorganic cation impurities like lithium, sodium, potassium, magnesium, and calcium in a single run. metrohm.commetrohm.com The analysis can be completed in under 8 minutes. metrohm.commetrohm.com

Modern IC systems may incorporate features like a microbore system and intelligent Partial Loop Injection Technique (MiPT), which allows for automatic calibration from a single standard and flexible injection volumes, thereby eliminating manual dilution steps for highly concentrated samples. metrohm.commetrohm.com The method has proven to be accurate, with recovery rates for Tris between 99–103% and a relative standard deviation of less than 3%. metrohm.commetrohm.com

Table of IC Method Parameters for Tris Purity Analysis metrohm.commetrohm.com

Parameter Condition
Column Metrosep C Supp 2 - 250/4.0
Eluent 0.1 % (v/v) Methanesulfonic Acid (MSA)
Flow Rate 1.0 mL/min
Temperature 30 °C
Injection Volume 5–40 μL (MiPT)

| Detection | Direct conductivity |

High-Performance Liquid Chromatography (HPLC) in Protein Stability Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in biochemistry and pharmaceutical development, widely used for the separation and analysis of biomolecules like proteins. thermofisher.com In this context, 2-Amino-2-(hydroxymethyl)propane-1,3-diol is frequently used as a component of the mobile phase buffer system to maintain a stable pH, which is critical for protein solubility, activity, and stability during analysis. thermofisher.comamerigoscientific.com

Tris has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the pH range of 7.0 to 9.0. amerigoscientific.com This is a physiologically relevant range and is often suitable for maintaining the native conformation of proteins during chromatographic separation. thermofisher.com In reversed-phase HPLC (RP-HPLC), a widely used mode for protein and peptide analysis, Tris buffer helps to control the ionization state of both the protein and the stationary phase, thereby influencing retention and resolution. thermofisher.com

However, as a hydrophilic basic compound, Tris itself is not well-retained on traditional reversed-phase columns. sielc.com When analyzing Tris or separating it from other components like sodium ions, mixed-mode chromatography on a column like the Primesep 100 can be employed. sielc.comsielc.com This approach allows for the retention and separation of Tris using a simple mobile phase of acetonitrile, water, and an acid modifier like formic acid, which is compatible with mass spectrometry detection. sielc.com

High-Performance Affinity Chromatography (HPAC) for Interaction Analysis

High-Performance Affinity Chromatography (HPAC) is a powerful technique for studying and quantifying specific biomolecular interactions. Research has demonstrated the utility of HPAC in characterizing the interaction between 2-Amino-2-(hydroxymethyl)propane-1,3-diol and proteins.

An important study revealed a specific interaction between Tris and the enzyme lysozyme (B549824). nih.gov This interaction was initially observed using a quartz crystal microbalance (QCM) biosensor and a surface plasmon resonance (SPR) system. nih.gov HPAC was then used to confirm and quantify this specific binding. nih.gov In this application, Tris was immobilized on the stationary phase of the chromatography column. When a solution of lysozyme was passed through the column, the protein interacted with the immobilized Tris, allowing for the determination of the binding affinity. nih.gov

The study reported an apparent dissociation constant (KD) of 6.7 x 10-5 M for the interaction between lysozyme and immobilized Tris. nih.gov Molecular docking simulations suggested that the three hydroxyl groups of the Tris molecule form intermolecular hydrogen bonds with amino acid residues (Asp52, Glu35, and Ala107) in the lysozyme molecule. nih.gov This finding highlights the importance of buffer selection in biochemical studies, as even a common buffer component like Tris can exhibit specific interactions with proteins, potentially influencing experimental outcomes. nih.gov

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods provide invaluable information on the molecular structure, dynamics, and local environment of 2-Amino-2-(hydroxymethyl)propane-1,3-diol.

Dielectric Relaxation Spectroscopy for Solvation Dynamics

Dielectric Relaxation Spectroscopy (DRS) is a technique used to investigate the rotational motion of polar molecules in response to an applied oscillating electric field. It provides insights into the dynamics of molecules and their interactions with their surroundings, such as solvation dynamics in aqueous solutions.

For aqueous solutions of compounds like 2-Amino-2-(hydroxymethyl)propane-1,3-diol, DRS can characterize how the solute affects the hydrogen-bonding network and dynamics of the surrounding water molecules. The dielectric properties of aqueous electrolyte solutions, such as the static dielectric constant and relaxation time, are influenced by the presence of solutes. rsc.org Generally, the addition of salts or other solutes to water leads to a lowering of the solution's dielectric constant. rsc.org

DRS measures the complex permittivity of a substance as a function of frequency. libretexts.org The real part of the permittivity (dielectric constant) relates to the energy storage, while the imaginary part (dielectric loss) relates to the dissipation of energy. libretexts.org Relaxation processes, such as the reorientation of dipolar molecules, appear as characteristic peaks in the dielectric loss spectrum. mdpi.com By analyzing these spectra, information about the size of the relaxing entities, the activation energy for the relaxation process, and the nature of intermolecular interactions can be obtained. Studies on amino alcohols using DRS have revealed information about glass transition processes and proton conductivity through hydrogen-bonded networks. researchgate.net This technique is thus a powerful tool for understanding the solvation dynamics and intermolecular interactions of 2-Amino-2-(hydroxymethyl)propane-1,3-diol in solution.

Computational and Theoretical Studies of Tris Hydroxymethyl Aminomethane

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how molecules, such as Tris, interact with macromolecular targets like proteins. derpharmachemica.comresearchgate.net These simulations are crucial for understanding the binding modes and affinities that underpin the compound's effects in biochemical assays. derpharmachemica.com

Protein-ligand docking studies have been employed to explore the specific interactions between Tris and various proteins, revealing the molecular basis for its stabilizing or, in some cases, interfering effects.

Tris-hGH Interactions: Molecular docking has been used to investigate how Tris stabilizes human Growth Hormone (hGH) in aqueous solutions. nih.govcelljournal.org Simulations using AutoDock software showed that Tris, acting as a ligand, binds to hGH. nih.gov The analysis identified key amino acid residues in hGH that form hydrogen bonds and electrostatic interactions with Tris. nih.govresearchgate.net These interactions are believed to protect the protein from chemical degradation. researchgate.net For instance, interactions with residues like aspartic acid (Asp), which can cause hydrolytic degradation, may be blocked by Tris binding. nih.gov

Tris-Lysozyme Interactions: An unusual and specific interaction between Tris and hen egg white lysozyme (B549824) (LZM) has been demonstrated through various experimental techniques and confirmed with molecular docking. researchgate.netnih.gov Docking simulations were performed to understand the binding mode of Tris to LZM, yielding an estimated binding free energy of -6.34 kcal/mol, which corresponds to an apparent dissociation constant (K(D)) of 2.3 x 10⁻⁵ M. nih.gov This theoretical value correlated well with experimental data. nih.gov The model predicted that the three hydroxyl groups of the Tris molecule form intermolecular hydrogen bonds with key residues in the lysozyme active site, specifically Asp52, Glu35, and Ala107. nih.gov This specific binding highlights the importance of buffer selection in biochemical studies, as Tris can act as a weak binder and potentially interfere with ligand-binding studies. nih.gov

Table 1: Predicted Interactions from Tris Docking Studies
Protein TargetInteracting Amino Acid ResiduesPredicted Binding Energy / Dissociation Constant (KD)Key Findings
Human Growth Hormone (hGH)Tyrosine (Tyr), Proline (Pro), Glutamic acid (Glu), Aspartic acid (Asp), Leucine (Leu), Phenylalanine (Phe) nih.govNot specifiedTris binding is proposed to enhance the physicochemical stability of hGH in solution by preventing destructive chemical interactions. nih.govcelljournal.org
Lysozyme (LZM)Aspartic acid (Asp52), Glutamic acid (Glu35), Alanine (Ala107) nih.gov-6.34 kcal/mol (Binding Free Energy) 2.3 x 10-5 M (Calculated KD) nih.govTris forms specific hydrogen bonds with active site residues, acting as a weak inhibitor. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic properties of molecules. mpg.de These methods are used to study the electronic structure, conformational stability, and non-covalent interactions of Tris.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mpg.deaip.org It has been applied to study transition metal complexes containing Tris-related ligands to understand their geometries, binding energies, and electronic properties. banglajol.infonih.gov DFT calculations can elucidate the distribution of electrons within the Tris molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). banglajol.info This information is key to understanding its reactivity and how it interacts with other molecules, such as through charge transfer. aip.orgbanglajol.info

Thermodynamic Investigations of Buffer-Solution Interactions

Thermodynamic studies are essential for quantifying the interactions between buffer components and biomolecules. The use of Tris in biochemical and biological studies is widespread, and understanding its interactions with peptides and proteins is crucial for interpreting experimental results. researchgate.netrsc.org

Investigations into the interactions of Tris and related amine-based buffers with zwitterionic glycine (B1666218) peptides have been conducted by measuring the apparent transfer free energies (ΔG'tr) from water to the buffer solution. researchgate.netscience.gov These studies revealed surprisingly favorable interactions between Tris and longer peptides (triglycine and tetraglycine), as indicated by negative ΔG'tr values. rsc.org In contrast, interactions with glycine and diglycine were generally unfavorable (positive ΔG'tr values). rsc.org The favorable interaction with the peptide backbone was found to be extraordinarily high, even when compared to common denaturants. researchgate.netscience.gov Further studies using techniques like dynamic light scattering and spectroscopy showed that Tris buffer can stabilize globular proteins like Bovine Serum Albumin (BSA). researchgate.netrsc.org

Table 2: Apparent Transfer Free Energies (ΔG'tr) of Glycine Peptides from Water to 1.0 M Tris Solution at 25°C
PeptideΔG'tr (J mol-1)Interaction Type
Glycine (Gly)+130Unfavorable
Diglycine (Gly2)-10Favorable
Triglycine (B1329560) (Gly3)-210Favorable
Tetraglycine (Gly4)-460Favorable
Peptide Backbone Unit (-CH2CONH-)-200Favorable

Data adapted from thermodynamic studies on buffer-peptide interactions. rsc.orgscience.gov

Simulated body fluids (SBFs) are solutions used in vitro to assess the bioactivity of materials for medical implants. researchgate.net Tris is commonly recommended by the International Standards Organization (ISO) to buffer the pH of SBF to near physiological levels. researchgate.netresearchgate.net However, research has shown that Tris is not an inert component in these systems and can significantly influence the results of bioactivity tests. researchgate.netresearchgate.netnih.gov

Theoretical investigations have shown that Tris can form complexes with calcium ions (Ca²⁺) in SBF. researchgate.net This complexation reduces the concentration of free, available calcium ions, which in turn alters the calcium-to-phosphorus (Ca/P) ratio in the fluid. researchgate.net This is a critical parameter that influences the stoichiometry and precipitation of calcium phosphates, such as hydroxyapatite (B223615) (HAp), on the surface of bioactive materials. researchgate.netnih.gov

Experimental studies on bioactive glass-ceramics have confirmed that Tris buffer accelerates the dissolution of the material. researchgate.netnih.govbohrium.com When SBF is buffered with Tris, it can dissolve both the glassy and crystalline phases of a scaffold, leading to the formation of crystalline hydroxyapatite. nih.gov In contrast, in the absence of Tris, only the glassy phase tends to dissolve, forming a more amorphous calcium phosphate (B84403) layer. nih.govbohrium.com This demonstrates that Tris actively participates in the dissolution-precipitation reactions, complicating the interpretation of in vitro bioactivity assessments. nih.govepfl.ch The concentration of Tris is also much higher than other components in the testing protocol, compounding its strong interaction effects. epfl.ch

Characterization of Peptide Backbone Interactions

Computational and theoretical studies have provided significant insights into the non-covalent interactions between 2-Amino-2-(hydroxymethyl)propane-1,3-diol, commonly known as Tris, and the peptide backbone. These investigations are crucial for understanding how Tris, a widely used biological buffer, can influence protein stability and conformation in solution. Research has primarily focused on thermodynamic characterization and the role of specific molecular interactions, such as hydrogen bonding.

Thermodynamic studies, particularly those employing solubility measurements of glycine peptides of varying lengths (glycine, diglycine, triglycine, and tetraglycine), have been instrumental in quantifying the interaction between Tris and the fundamental peptide backbone unit (–CH₂C=O–NH–). researchgate.netrsc.org These experiments determine the apparent transfer free energies (ΔG'tr), which represent the change in Gibbs free energy when a peptide is transferred from water to an aqueous Tris solution.

A noteworthy finding from these studies is the unexpectedly favorable interaction between Tris and the peptide backbone. researchgate.netrsc.org For longer peptides like triglycine and tetraglycine, the transfer free energy values are negative, indicating that the interactions are thermodynamically favorable. researchgate.netrsc.org This stabilizing effect is significant, with some research indicating that the favorable interactions with Tris are even greater than those observed with common protein denaturants such as urea (B33335) and guanidine (B92328) hydrochloride. rsc.org This suggests that Tris does not merely act as an inert buffer but actively participates in stabilizing peptide and protein structures. The favorable interaction is thought to arise from the multiple hydroxyl (-OH) groups and the primary amine (-NH₂) group on the Tris molecule, which can act as both hydrogen bond donors and acceptors, facilitating strong hydrogen bonding with the carbonyl and amide groups of the peptide backbone. researchgate.net

Below is a data table summarizing the contribution of the peptide backbone unit transfer free energy from water to aqueous Tris solutions at various concentrations, as determined from different glycine peptide pairs at 25°C.

Tris Concentration (mol·kg⁻¹)Δg'tr (J·mol⁻¹) from (Gly₂ - Gly)Δg'tr (J·mol⁻¹) from (Gly₃ - Gly₂)Δg'tr (J·mol⁻¹) from (Gly₄ - Gly₃)
0.2-170-160-210
0.4-310-300-380
0.6-440-430-530
0.8-560-550-670
1.0-670-660-810

Data sourced from Taha, M., & Lee, M. J. (2010). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. Physical Chemistry Chemical Physics, 12(39), 12575-12583.

The negative values of Δg'tr across all concentrations and peptide pairs underscore the favorable nature of the interaction between the Tris molecule and the peptide backbone. researchgate.net This thermodynamic stabilization is a key factor in the widespread use of Tris buffer for maintaining the structural integrity and function of proteins and enzymes in biochemical assays. researchgate.net

Environmental Degradation and Bioremediation of 2 Amino 2 Hydroxymethyl Propane 1,3 Diol

Identification of Microbial Degradation Pathways

A complete bacterial degradation pathway for Tris was recently discovered, fundamentally changing the understanding of its environmental fate. nih.govoup.com Researchers serendipitously isolated a Pseudomonas strain from sewage sludge that demonstrated the ability to utilize Tris as its sole source of carbon and nitrogen for growth. oup.comnih.gov Genome and transcriptome analyses of this bacterium revealed that the catabolism of Tris is governed by two adjacent gene clusters located on a conjugative plasmid. bohrium.comnih.gov

The degradation process begins with the uptake of Tris by the bacterium, followed by a two-step oxidation. nih.gov The first gene cluster encodes the necessary enzymes for this initial phase: a Tris uptake protein, a Tris alcohol dehydrogenase, and a Tris aldehyde dehydrogenase. nih.gov These enzymes work sequentially to convert Tris into the intermediate compound, 2-hydroxymethylserine. nih.govresearchgate.net

The second gene cluster encodes for the subsequent steps of the pathway. nih.gov This cluster includes a methylserine hydroxymethyltransferase and a D-serine dehydratase. bohrium.com These enzymes are responsible for the plausible conversion of 2-hydroxymethylserine into pyruvate, a central metabolite in cellular respiration. nih.govresearchgate.net The complete breakdown of Tris into a key metabolic intermediate highlights an efficient catabolic process. nih.gov

The functionality of this pathway was confirmed through heterologous gene expression and conjugational plasmid transfer. nih.gov When the plasmid containing these gene clusters was transferred to a non-degrading strain, Pseudomonas putida KT2440, the recipient strain gained the ability to grow on Tris, demonstrating that the complete degradation pathway is transmissible via horizontal gene transfer. oup.comresearchgate.net

The initial bacterial strain isolated from sewage sludge and identified as capable of Tris degradation is Pseudomonas hunanensis Teo1. bohrium.comnih.gov This bacterium showed consistent growth in Tris-buffered medium, where it completely removed the compound from the culture. oup.comresearchgate.net

Following the initial discovery, further research involving enrichments from wastewater purification systems led to the isolation of additional Tris-degrading bacteria. bohrium.comnih.gov These strains belong to the Pseudomonas and Shinella genera. oup.comresearchgate.net Importantly, these newly identified bacteria were found to carry highly similar Tris degradation gene clusters, suggesting a common and spreading mechanism for Tris catabolism in engineered environments. nih.govoup.com

Identified Bacterial Strains Capable of Tris Degradation
GenusSpeciesStrainSource of Isolation
PseudomonashunanensisTeo1Sewage Sludge
Pseudomonasspp.Not specifiedWastewater Purification Systems
Shinellaspp.Not specifiedWastewater Purification Systems

Evolutionary Aspects of Tris Catabolism

The degradation pathway for Tris appears to be a recent evolutionary development. nih.govoup.com Scientific evidence strongly suggests that this catabolic capability emerged through a process known as "patchwork assembly," where genes are recruited from different, previously independent metabolic pathways. oup.com The enzymes involved in Tris degradation show evolutionary links to other metabolic functions; for instance, phylogenetic analysis indicates that the Tris dehydrogenase proteins likely evolved from choline (B1196258) dehydrogenases. bohrium.com

This evolutionary process was likely driven by the selective pressure exerted by the presence of Tris in engineered environments like wastewater treatment plants. oup.comuni-muenster.de The assembly of these genes into two co-regulated clusters on a mobile genetic element, specifically a conjugative plasmid, is a key feature of its recent origin and facilitates its dissemination. bohrium.comoup.com

The role of horizontal gene transfer (HGT) is crucial in the spread of this new metabolic capability. nih.gov The demonstration that the entire Tris degradation pathway can be transferred to a different bacterial strain via a plasmid confirms that HGT is a primary mechanism for its distribution among microbial communities. oup.com Database searches have revealed that the Tris degradation gene clusters are now globally distributed, underscoring the efficiency of HGT in propagating this novel biochemical pathway. bohrium.comnih.gov This rapid evolution illustrates how microbial populations can adapt to break down synthetic, anthropogenic compounds over relatively short evolutionary timescales. oup.com

Gene Clusters for Tris Degradation
Gene ClusterEncoded Proteins/EnzymesFunction in Pathway
Cluster ITRIS uptake protein, TRIS alcohol dehydrogenase, TRIS aldehyde dehydrogenaseUptake and oxidation of TRIS to 2-hydroxymethylserine
Cluster IIMethylserine hydroxymethyltransferase (mSHMT), D-serine dehydratasePlausible conversion of 2-hydroxymethylserine into pyruvate

Implications for Wastewater Treatment and Environmental Fate

The discovery of a robust microbial degradation pathway for Tris has significant implications for wastewater management and our understanding of the compound's environmental fate. bohrium.com Given that Tris is highly soluble in water and has a low potential to bioaccumulate, it is expected to primarily reside in the aqueous compartment of the environment, where biodegradation is the most likely route of removal. epa.gov The isolation of Tris-degrading bacteria directly from wastewater treatment facilities indicates that these systems are active sites for its bioremediation. oup.comuni-muenster.de

The ability of microorganisms like Pseudomonas hunanensis to use Tris as a sole carbon and nitrogen source suggests they could be harnessed for more efficient removal of this compound in biological wastewater treatment processes. nih.govresearchgate.net The presence of these bacteria and the mobile genetic elements carrying the degradation pathway suggest a natural attenuation process is already occurring in environments contaminated with Tris. bohrium.com

This research provides the first detailed mechanistic insight into the biodegradation of a compound previously considered recalcitrant. nih.gov It highlights that engineered environments can foster the evolution of new metabolic pathways. oup.com Understanding these pathways is crucial for predicting the environmental fate of synthetic chemicals and for developing targeted bioremediation strategies to remove them from contaminated water sources. researchgate.net

Emerging Research Applications and Future Directions

Development of Novel Tris-Based Materials for Biomedical Research

The unique chemical structure of Tris, featuring a primary amine and three hydroxyl groups, makes it an attractive building block for the synthesis of new biomaterials. mpbio.com Researchers are leveraging these functional groups to create polymers and functionalized materials with applications in tissue engineering, drug delivery, and other biomedical fields.

One promising area of research is the use of Tris in the preparation of biocompatible polymers. hbdsbio.com For instance, Tris can be reacted with phosphates to form bioactive glass or ceramics, which are valuable materials for bone tissue engineering and drug delivery systems. hbdsbio.com Additionally, its ability to react with amino acids or peptides allows for the formation of bioactive polymers that can be used for surface modification of existing biomaterials or for the controlled release of therapeutic agents. hbdsbio.com

Hydrogels, which are water-swollen polymer networks, represent another significant application for Tris-based materials. nih.govmdpi.com Functionalized hydrogels are being developed for the controlled and localized delivery of drugs. uw.edunih.gov These materials can be engineered to release therapeutic agents in response to specific physiological cues, offering a more targeted approach to treatment. frontiersin.org The versatility of synthetic polymers, including those derived from Tris, allows for the modification of their physical and chemical properties to meet the specific requirements of various biomedical applications, from diagnostics to tissue engineering. haverford.eduresearchgate.net

The table below summarizes some of the novel Tris-based materials and their potential applications in biomedical research.

Tris-Based Material Key Features Potential Biomedical Applications
Bioactive Glass/CeramicsBiocompatible, can promote bone growthBone tissue engineering, drug delivery
Bioactive PolymersCan be functionalized with peptides/amino acidsSurface modification of implants, controlled drug release
Functionalized HydrogelsTunable properties, responsive to stimuliLocalized and controlled drug delivery, tissue engineering
Nature-Inspired Synthetic PolymersVersatile structural modificationsArtificial bones, cardiovascular applications, tissue recovery

Advanced Applications in Pharmaceutical Formulation Research (focus on stability)

The stability of protein-based therapeutics, such as monoclonal antibodies, is a critical factor in their efficacy and shelf-life. 2-Amino-2-(hydroxymethyl)propane-1,3-diol is widely used as an excipient in pharmaceutical formulations to enhance the stability of these biologics. advancionsciences.com Its primary role is to act as a buffer, maintaining the pH of the formulation within a range that is optimal for the protein's structure and function. photophysics.comproteinstable.com

Research has shown that Tris is effective in preventing the aggregation of proteins, a common degradation pathway that can lead to loss of therapeutic activity and potential immunogenicity. core.ac.ukscispace.com By maintaining a stable pH, Tris helps to preserve the native conformation of proteins and prevent the formation of aggregates, even under stress conditions such as temperature fluctuations. researchgate.netnih.gov

Recent studies have compared the stabilizing effects of Tris with other biological buffers. For example, in a study on a monoclonal antibody, both MOPS and Tris buffers were found to increase the stability of the antibody compared to phosphate (B84403) and citrate (B86180) buffers. proteinstable.com While Tris showed a larger mid-point of inflection for the second transition region, the MOPS buffer sample had larger Gibbs Free Energy values, making it the more favorable buffer solution for that specific monoclonal antibody. proteinstable.com Another study investigating the stability of lysozyme (B549824) found that Tris, along with TAPS and TES buffers, could protect the enzyme against thermal denaturation, particularly at high concentrations. nih.gov

The following table presents findings from studies on the stabilizing effects of Tris in pharmaceutical formulations.

Biologic Buffer System(s) Key Findings on Stability
Monoclonal Antibody (IgG1)Tris, MOPS, Phosphate, CitrateTris and MOPS improved stability over phosphate and citrate. MOPS was found to be slightly more favorable for this specific antibody. photophysics.comproteinstable.com
LysozymeTris, TAPS, TESAll three buffers protected against thermal denaturation, especially at higher concentrations. nih.gov
Monoclonal Antibody (IgG4)Novel protein stabilizers vs. controlA novel protein stabilizer showed a 27% reduction in aggregation at pH 3.2 compared to controls. nih.gov
General Protein FormulationsVarious excipientsSugars, sugar alcohols, and amino acids can be used to stabilize proteins against thermal stress and pH shifts.

Exploration of New 2-Amino-2-(hydroxymethyl)propane-1,3-diol Derivatives with Tailored Biological and Chemical Properties

The chemical versatility of 2-Amino-2-(hydroxymethyl)propane-1,3-diol allows for its use as a scaffold in the synthesis of a wide array of new derivatives with potentially valuable biological and chemical properties. Researchers are actively exploring the synthesis of novel Tris-based compounds and evaluating their efficacy in various applications, including as antimicrobial and anticancer agents, and as ligands in catalysis.

A significant area of investigation is the development of Tris derivatives with antimicrobial properties. For example, novel tris-quaternary ammonium (B1175870) compounds have been synthesized and shown to have potent antimicrobial and antibiofilm activity against pathogenic microorganisms, including highly resistant clinical isolates. mdpi.com Another study focused on tris(1H-indol-3-yl)methylium salts, which demonstrated high in vitro activity against both antibiotic-sensitive and -resistant bacteria. nih.gov

In the field of oncology, new derivatives of Tris are being designed and synthesized as potential anticancer agents. nih.gov For instance, tris(triazolyl)triazine derivatives have been prepared and evaluated for their cytotoxic activity against several human cancer cell lines, with some compounds showing efficacy against breast and liver cancer cells. sci-hub.se Similarly, other novel 1,2,4-triazole (B32235) derivatives have demonstrated significant cytotoxic activities against prostate cancer cells. nih.gov The anticancer potential of these compounds is often evaluated through molecular docking studies to understand their interaction with biological targets. acs.org

Furthermore, the ability of Tris and its derivatives to form complexes with metal ions has led to their exploration as ligands in catalysis. wikipedia.org Triazole-derived N-heterocyclic carbenes, for example, have been shown to be versatile ligands for first-row transition metals, leading to complexes with interesting photochemical and catalytic properties. nih.gov Trisphosphinite ligands have also been used to prepare homotrimetallic complexes with various transition metals, showcasing the flexibility of these ligands in forming diverse molecular architectures. nih.gov

The table below highlights some of the novel Tris derivatives and their investigated properties.

Tris Derivative Class Tailored Property Research Findings
Tris-quaternary ammonium compoundsAntimicrobial/AntibiofilmHigh activity against Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.com
Tris(1H-indol-3-yl)methylium saltsAntibacterialHigh in vitro activity (MIC 0.13–1.0 µg/mL) against antibiotic-sensitive and -resistant bacteria. nih.gov
Tris(triazolyl)triazinesAnticancerOne compound (G1a) showed higher potency against MCF-7 and HepG2 cells than doxorubicin (B1662922) with no toxicity to normal cells. sci-hub.se
1,2,4-Triazole derivativesAnticancerCompounds 2.1, 2.2, and 2.3 showed significant selective cytotoxic activity against PC3 prostate cancer cells. nih.gov
Triazole-derived N-heterocyclic carbenesCatalysisForm robust and electron-rich complexes with transition metals, useful in various catalytic transformations. nih.gov
Trisphosphinite ligandsMetal ComplexationForm trimetallic complexes with a variety of conformations with late transition metals (Au, Ag, Cu, Ir, Rh, Ru). nih.gov

Q & A

Q. How can TRIS buffer solutions be optimized for pH stability in biochemical assays requiring precise ionic strength control?

TRIS is widely used as a buffering agent due to its pKa (~8.1) near physiological pH. To design a buffer system:

  • Calculate the required molarity using the Henderson-Hasselbalch equation, adjusting for temperature (TRIS pKa decreases by ~0.03 units per °C increase).
  • Validate ionic strength compatibility with assay components (e.g., enzymes, metal ions) to avoid interference. For example, TRIS may chelate divalent cations like Mg²⁺, affecting enzymatic activity .
  • Use high-purity TRIS (>99%) to minimize contaminants that could alter reaction kinetics.

Q. What safety protocols are critical when handling TRIS in laboratory settings, given its toxicity profile?

TRIS exhibits moderate acute toxicity (oral LD₅₀ in rodents: ~5,500 mg/kg) but can cause skin/eye irritation. Key protocols include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles.
  • Ventilation: Use fume hoods when weighing powdered TRIS to avoid inhalation.
  • Waste disposal: Neutralize acidic or basic TRIS solutions before disposal to comply with environmental regulations .

Q. How do TRIS’s physicochemical properties (e.g., solubility, hygroscopicity) influence its storage and experimental reproducibility?

  • Solubility : TRIS is highly soluble in water (~550 g/L at 25°C), but solubility decreases in organic solvents like ethanol. Pre-dissolve in water for homogeneous mixing in aqueous systems.
  • Hygroscopicity : Store TRIS in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption, which can lead to clumping and inaccurate weighing.
  • Thermal stability : Avoid autoclaving TRIS solutions above 121°C, as decomposition products (e.g., ammonia) may form .

Advanced Research Questions

Q. What experimental design considerations are critical for studying electron-liquid scattering in TRIS-containing aqueous micro-jets under vacuum?

  • Jet stability : Optimize flow rate (typically 10–50 µL/min) and nozzle diameter (50–100 µm) to maintain laminar flow in vacuum conditions.
  • TRIS concentration : Use 0.1–1.0 M aqueous TRIS to balance electron scattering signal-to-noise ratios without excessive jet instability.
  • Data validation : Cross-reference experimental scattering profiles with Monte Carlo simulations (e.g., Geant4) to account for secondary electron interactions .

Q. How can synthetic routes for TRIS derivatives (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) be optimized for yield and purity?

  • Reductive amination : Catalyze with Pd/C under H₂ (1–3 atm) at 60–80°C, monitoring reaction progress via HPLC.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate intermediates.
  • Crystallization : Recrystallize from ethanol/water (70:30) to achieve >98% purity, confirmed by melting point analysis (e.g., 165–167°C for hydrochloride salt) .

Q. What crystallographic techniques are suitable for resolving polymorphic forms of TRIS derivatives in drug formulation studies?

  • X-ray diffraction (XRD) : Resolve crystal lattice parameters (e.g., unit cell dimensions) to distinguish polymorphs.
  • Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions) unique to each polymorph.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity differences between forms, critical for stability in solid dosage formulations .

Q. How can molecular dynamics (MD) simulations model TRIS interactions in biomolecular systems (e.g., protein-TRIS solvent interfaces)?

  • Force field parameterization : Use AMBER or CHARMM with explicit TRIS parameters (e.g., partial charges from quantum mechanical calculations).
  • Solvation analysis : Calculate radial distribution functions (RDFs) to map TRIS-water hydrogen-bonding networks.
  • Validation : Compare simulated TRIS-protein binding energies with experimental ITC (isothermal titration calorimetry) data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.